SR12418

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C31H30FNO3 |

|---|---|

分子量 |

483.6 g/mol |

IUPAC名 |

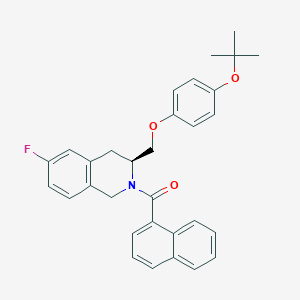

[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C31H30FNO3/c1-31(2,3)36-27-15-13-26(14-16-27)35-20-25-18-23-17-24(32)12-11-22(23)19-33(25)30(34)29-10-6-8-21-7-4-5-9-28(21)29/h4-17,25H,18-20H2,1-3H3/t25-/m0/s1 |

InChIキー |

JIWBEKKHQWSDNN-VWLOTQADSA-N |

異性体SMILES |

CC(C)(C)OC1=CC=C(C=C1)OC[C@@H]2CC3=C(CN2C(=O)C4=CC=CC5=CC=CC=C54)C=CC(=C3)F |

正規SMILES |

CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=C(CN2C(=O)C4=CC=CC5=CC=CC=C54)C=CC(=C3)F |

製品の起源 |

United States |

Foundational & Exploratory

SR12418: A Technical Guide to its Mechanism of Action as a REV-ERB Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR12418 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). By enhancing the natural transcriptional repression activity of these receptors, this compound modulates key physiological processes, including circadian rhythms, metabolism, and inflammation. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This compound has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, primarily through its ability to suppress the development and function of pro-inflammatory T helper 17 (TH17) cells.

Core Mechanism of Action: REV-ERB Agonism

This compound functions as a specific synthetic ligand for the REV-ERB nuclear receptors.[1][2][3] Unlike some nuclear receptors that activate gene transcription upon ligand binding, REV-ERBα and REV-ERBβ are transcriptional repressors.[3] The binding of an agonist like this compound enhances this repressive activity.

The primary mechanism involves the recruitment of corepressor complexes, such as the one containing Nuclear Receptor Corepressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3), to the DNA response elements of REV-ERB target genes.[3] This leads to chromatin condensation and the silencing of gene expression. The endogenous ligand for REV-ERB is heme, which plays a crucial role in coordinating circadian rhythms and metabolic processes.[3]

A key target of REV-ERB-mediated repression is the Bmal1 gene, a core component of the circadian clock machinery. By suppressing Bmal1, REV-ERB agonists can modulate circadian rhythms.

Signaling Pathway Diagram

Caption: this compound binds to and activates REV-ERB, enhancing the recruitment of the NCoR/HDAC3 corepressor complex to repress target gene transcription.

Quantitative Data Summary

This compound has been shown to be more potent than the earlier REV-ERB agonist, SR9009. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Metric | Value (nM) | Reference |

| Bmal1-Luciferase Reporter Assay | REV-ERBα | IC50 | 68 | [1] |

| Bmal1-Luciferase Reporter Assay | REV-ERBβ | IC50 | 119 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | Dosing Regimen | Key Outcomes | Reference |

| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 50 mg/kg, i.p., b.i.d. | Delayed disease onset and reduced severity | [2][4] |

| Mouse | Adoptive T Cell Transfer Colitis | 50 mg/kg, i.p., b.i.d. | Suppression of TH17-driven inflammation | [3][4] |

Note: i.p. = intraperitoneal; b.i.d. = twice daily.

Effects on T Helper 17 (TH17) Cells

A significant aspect of this compound's mechanism of action in the context of autoimmune diseases is its inhibitory effect on TH17 cells.[2][4] These cells are a subset of T helper cells that play a critical role in the pathogenesis of diseases like multiple sclerosis (modeled by EAE) and inflammatory bowel disease.

This compound has been shown to:

-

Suppress TH17 cell development: It inhibits the differentiation of naive T cells into TH17 cells.[4]

-

Reduce RORγt expression: It decreases the expression of RORγt, the master transcription factor that drives TH17 cell lineage commitment.[2][4]

-

Inhibit pro-inflammatory cytokine production: It curtails the production of key TH17 effector cytokines, such as Interleukin-17A (IL-17A).[4]

TH17 Differentiation Pathway and this compound Intervention

Caption: this compound activates REV-ERB, which in turn inhibits the expression of RORγt, a key transcription factor for TH17 cell differentiation and function.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in mice, such as Cmax, Tmax, and half-life, are not publicly available. However, it has been reported that this compound exhibits a "significantly improved plasma exposure" in mice compared to the earlier REV-ERB agonist, SR9009.[2][3] This improved pharmacokinetic profile makes it more suitable for in vivo studies.

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize the activity of this compound. These are based on established methodologies and may not reflect the exact protocols used in the original studies, for which specific details are not fully available.

Bmal1-Luciferase Reporter Assay

This assay is used to quantify the potency of REV-ERB agonists by measuring their ability to repress the transcription of a luciferase reporter gene driven by the Bmal1 promoter.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are seeded in 96-well plates and co-transfected with expression vectors for REV-ERBα or REV-ERBβ and a reporter plasmid containing the firefly luciferase gene under the control of the Bmal1 promoter. A constitutively expressed Renilla luciferase vector is often co-transfected for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of incubation with the compound, cells are lysed.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.

-

The normalized data is then used to generate a dose-response curve, and the IC50 value is calculated using non-linear regression.

-

Experimental Workflow: Bmal1-Luciferase Reporter Assay

Caption: A typical workflow for a Bmal1-luciferase reporter assay to determine the potency of REV-ERB agonists.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for the human autoimmune disease multiple sclerosis.

Methodology:

-

Animals:

-

Female C57BL/6 mice, 8-12 weeks old.

-

-

Induction of EAE:

-

On day 0, mice are immunized subcutaneously at two sites on the flank with an emulsion containing 100-200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

-

On day 0 and day 2, mice receive an intraperitoneal injection of 200-300 ng of pertussis toxin.

-

-

Compound Treatment:

-

This compound is dissolved in a vehicle such as a 10/10/80 formulation of DMSO/Tween80/H₂O.

-

Treatment with this compound (50 mg/kg, i.p., b.i.d.) or vehicle is initiated at the time of immunization (prophylactic regimen) or after disease onset (therapeutic regimen).

-

-

Clinical Scoring:

-

Mice are weighed and scored daily for clinical signs of EAE starting from day 7 post-immunization. The scoring is typically as follows: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.

-

-

Immunological Analysis:

-

At the peak of the disease or at the end of the study, spleen, lymph nodes, and central nervous system (CNS) are harvested.

-

Infiltration of immune cells, particularly CD4+ T cells and TH17 cells, in the CNS is analyzed by flow cytometry.

-

Adoptive T Cell Transfer Colitis Model

This model is used to study T cell-driven intestinal inflammation, which is relevant to inflammatory bowel disease.

Methodology:

-

Animals:

-

Donor: Wild-type mice (e.g., C57BL/6).

-

Recipient: Immunodeficient mice (e.g., Rag1-/-).

-

-

T Cell Isolation and Transfer:

-

Spleens and lymph nodes are harvested from donor mice.

-

CD4+ T cells are isolated, and the naive T cell population (CD4+CD45RBhigh) is purified by cell sorting.

-

A suspension of naive T cells is injected intraperitoneally into the recipient immunodeficient mice.

-

-

Compound Treatment:

-

This compound (50 mg/kg, i.p., b.i.d.) or vehicle treatment is typically initiated a few weeks after T cell transfer.

-

-

Disease Monitoring:

-

Mice are monitored for weight loss and signs of colitis (e.g., diarrhea, hunched posture).

-

At the end of the study, colons are collected for histological analysis of inflammation and measurement of inflammatory markers.

-

-

Immunological Analysis:

-

Lamina propria lymphocytes are isolated from the colon to analyze the phenotype of the infiltrating T cells, particularly the frequency of TH17 cells, by flow cytometry.

-

Conclusion

This compound is a valuable research tool for investigating the physiological roles of REV-ERBα and REV-ERBβ. Its mechanism of action, centered on the enhancement of REV-ERB-mediated transcriptional repression, has profound effects on inflammatory pathways, particularly those driven by TH17 cells. The preclinical efficacy of this compound in models of autoimmune diseases highlights the therapeutic potential of targeting the REV-ERB nuclear receptors. Further research, including detailed pharmacokinetic and toxicological studies, will be crucial in determining the clinical translatability of this compound and the broader class of REV-ERB agonists.

References

- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 2. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35-55 in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

SR12418: A Technical Guide to its Function as a REV-ERB Agonist in Autoimmunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). As key components of the circadian clock, the REV-ERBs are ligand-regulated transcription factors that play a critical role in modulating inflammatory and metabolic pathways. This compound has demonstrated significant efficacy in preclinical models of autoimmune diseases by suppressing T helper 17 (TH17) cell-driven inflammation. This document provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, presenting key data and methodologies for the scientific community.

Introduction

This compound is a second-generation REV-ERB agonist, developed as an improvement upon its predecessor, SR9009. It exhibits a superior pharmacological profile, including enhanced plasma exposure in vivo and minimal off-target activity.[1][2] The primary therapeutic potential of this compound lies in its ability to modulate the immune system, particularly in the context of autoimmune disorders. By activating REV-ERB, this compound effectively represses the genetic programs that drive the differentiation and pro-inflammatory function of TH17 cells, a lymphocyte subset implicated in the pathogenesis of numerous autoimmune diseases.[1][2]

Mechanism of Action: REV-ERB-Mediated Transcriptional Repression

This compound functions by binding to and activating the REV-ERB nuclear receptors, which are integral to the molecular clock machinery. REV-ERBs act as transcriptional repressors, and their activation by this compound enhances this repressive activity on target genes. This mechanism has profound effects on both the circadian rhythm and inflammatory signaling pathways.

Core Circadian Clock Regulation

The circadian clock is a complex network of transcriptional-translational feedback loops. The core loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of Period (Per) and Cryptochrome (Cry) genes. PER and CRY proteins, in turn, inhibit the activity of CLOCK/BMAL1, thus creating a rhythmic cycle. REV-ERBs form a secondary loop by repressing the transcription of Bmal1.[3][4][5][6] By activating REV-ERB, this compound can modulate the expression of core clock genes.

Suppression of TH17 Cell Differentiation and Function

A key function of this compound is its ability to suppress the development and pro-inflammatory activity of TH17 cells.[1][2] This is achieved through several interconnected mechanisms:

-

Inhibition of RORγt: REV-ERBα competes with RAR-related orphan receptor gamma t (RORγt), the master transcription factor for TH17 differentiation, for binding to regulatory elements in the genome.[3][4][7]

-

Repression of IL-17A Expression: this compound has been shown to dose-dependently drive REV-ERB-mediated repression of Il17a promoter activity.[2]

-

Downregulation of Pro-inflammatory Cytokines: Treatment with this compound leads to a reduction in the production of key TH17-associated cytokines, including IL-17A, interferon-gamma (IFNγ), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][2]

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Pharmacological activation of REV-ERB by its agonists has been demonstrated to inhibit the NF-κB signaling pathway.[1] This pathway is a central mediator of inflammation, and its suppression by this compound contributes to the compound's overall anti-inflammatory effects, including the reduction of microglial activation and neuroinflammation.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Target | IC50 | Reference |

| Bmal1-luciferase Reporter Assay | REV-ERBα | 68 nM | [2] |

| Bmal1-luciferase Reporter Assay | REV-ERBβ | 119 nM | [2] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Parameter | Vehicle Control | This compound (50 mg/kg, b.i.d.) | Reference |

| Disease Incidence | 90% | ~20% | [1][2] |

| Onset of Disease | - | Delayed | [1][2] |

| Disease Severity | - | Reduced | [1][2] |

| CD3+CD4+ T cells in CNS | - | Reduced frequency and number | [1][2] |

| RORγt+ cells in CNS | - | Decreased frequency and number | [1][2] |

| GM-CSF+ T cells in CNS | - | Significantly lower absolute number | [1][2] |

| IL-17A+ cells in CNS | - | Decreased frequency and number | [1][2] |

| IL-17A+IFNγ+ cells in CNS | - | Decreased number | [1][2] |

Experimental Protocols

In Vivo EAE Model

-

Animal Model: C57BL/6 mice.

-

Disease Induction: Mice are immunized to induce Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.

-

Drug Administration: this compound is dissolved in a vehicle solution of 10% DMSO, 10% Tween 80, and 80% H₂O. The solution is administered intraperitoneally (i.p.) at a dose of 50 mg/kg twice daily (b.i.d.). A vehicle control group receives the same solution without this compound. Treatment is initiated following immunization.[2]

-

Monitoring: Animals are monitored for clinical signs of EAE, and body weight is recorded.

-

Immunophenotyping: At the peak of the disease, draining lymph nodes (LNs) and the central nervous system (CNS) are harvested. Immune cell populations are analyzed by fluorescence-activated cell sorting (FACS) to quantify the frequencies and numbers of various T cell subsets, including CD3+, CD4+, RORγt+, GM-CSF+, IL-17A+, and IFNγ+ cells.[1][2]

In Vitro T Cell Differentiation

-

Cell Culture: Mouse CD4+ T cells are differentiated under TH17 polarizing conditions.

-

Treatment: The differentiating T cells are treated with either a vehicle control (DMSO) or this compound.

-

Analysis: The expression of IL-17A and IFNγ is analyzed by flow cytometry to assess the effect of this compound on TH17 differentiation.[2]

Luciferase Reporter Assay

-

Cell Line: HEK293 cells are used for co-transfection assays.

-

Plasmids: Cells are co-transfected with plasmids expressing full-length REV-ERBα or REV-ERBβ and a luciferase reporter construct driven by the Il17a promoter.

-

Treatment: Transfected cells are treated with varying doses of this compound.

-

Measurement: Luciferase activity is measured to determine the dose-dependent repression of Il17a promoter activity by this compound.[2]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vivo EAE studies.

Caption: TH17 differentiation signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [wap.hapres.com]

- 4. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [ij.hapres.com]

- 6. REV-ERBα Participates in Circadian SREBP Signaling and Bile Acid Homeostasis | PLOS Biology [journals.plos.org]

- 7. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Initial Efficacy of SR12418: A Novel REV-ERB Agonist in Autoimmune and Inflammatory Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical efficacy studies of SR12418, a synthetic small molecule agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). This compound has demonstrated significant potential in modulating inflammatory responses, particularly those driven by T helper 17 (TH17) cells, offering a promising therapeutic avenue for autoimmune diseases.

Core Mechanism of Action: Regulation of TH17 Cell Differentiation

This compound exerts its primary effect by targeting the nuclear receptors REV-ERBα and REV-ERBβ.[1] As a potent agonist, it enhances the transcriptional repression activity of these receptors.[2][3] A key mechanism of its anti-inflammatory action lies in the negative regulation of TH17 cell development.[1] TH17 cells are critical drivers of inflammation in numerous autoimmune diseases.[4]

The lineage-defining transcription factor for TH17 cells is RORγt.[1][4] REV-ERBα and RORγt recognize and compete for the same DNA binding motifs (ROR response elements or ROREs) on target genes, such as the gene encoding for Interleukin-17A (IL-17A), a hallmark cytokine of TH17 cells.[3][5] By activating REV-ERBα, this compound enhances its ability to repress the transcription of RORγt and its target genes, thereby inhibiting TH17 cell differentiation and effector functions.[1][5]

Caption: Mechanism of this compound in TH17 cell regulation.

Preclinical Efficacy in Autoimmune Models

This compound has demonstrated significant efficacy in preclinical mouse models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) and colitis.[1][6]

Experimental Autoimmune Encephalomyelitis (EAE)

In a myelin oligodendrocyte glycoprotein (MOG)-induced EAE model, prophylactic treatment with this compound resulted in a delayed onset and reduced severity of the disease.[7] Furthermore, in a relapsing-remitting EAE model, therapeutic administration of this compound after the first wave of disease significantly reduced the severity of relapse.[1]

Table 1: Efficacy of this compound in EAE Models

| Parameter | Vehicle Control | This compound (50 mg/kg, b.i.d.) | Reference |

| Prophylactic EAE | |||

| Disease Incidence | 90% | ~20% | [7] |

| Relapsing-Remitting EAE (Therapeutic) | |||

| Relapse Incidence | 12 out of 17 mice | 5 out of 17 mice | [1] |

| Maximum Relapse Score | 2.5 - 3.5 | ≤ 1 | [1] |

Treatment with this compound was associated with a reduction in the frequency and number of CD3+CD4+ T cells, RORγt+ cells, and pathogenic IL-17A+ and IL-17A+IFNγ+ cells in both the draining lymph nodes and the central nervous system (CNS) at the peak of the disease.[1][7]

Colitis

In an adoptive T cell transfer model of colitis, therapeutic administration of this compound also proved effective.[1] Treatment led to a reduction in the frequency of α4β7+ T cells in the colon, suggesting that this compound may impede the homing of pathogenic T cells to the intestines.[1] A decreased frequency of RORγt+ and IL-17A+ cells was also observed in the colons of this compound-treated mice.[1]

Pharmacokinetics and Specificity

This compound was developed as an improvement over the earlier REV-ERB agonist, SR9009, demonstrating significantly improved plasma exposure.[1] It is a potent agonist for both REV-ERBα (IC50 = 68 nM) and REV-ERBβ (IC50 = 119 nM) in a Bmal1-luciferase reporter assay.[1] Importantly, this compound has shown minimal off-target activity in a screen of 84 G-protein coupled receptors, ion channels, and transporters, and did not exhibit activity at other nuclear receptors, indicating a high degree of specificity for the REV-ERBs.[1]

Experimental Protocols

MOG-Induced EAE Model

Caption: Workflow for the MOG-induced EAE model.

-

Induction of EAE: Mice are immunized subcutaneously with MOG (35-55) peptide emulsified in Complete Freund's Adjuvant (CFA). On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of Pertussis toxin.[4]

-

Treatment: this compound is administered intraperitoneally (i.p.) at a dose of 50 mg/kg twice daily (b.i.d.) in a vehicle solution (e.g., 10% DMSO/10% Tween80/80% H2O).[1][7]

-

Monitoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5.

-

Immunophenotyping: At the peak of the disease or at the study endpoint, draining lymph nodes and the central nervous system (CNS) are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) and intracellular transcription factors (e.g., RORγt) and cytokines (e.g., IL-17A, IFNγ) for analysis by fluorescence-activated cell sorting (FACS).[1]

Adoptive T Cell Transfer Colitis Model

-

Induction of Colitis: Naive CD4+ T cells are isolated from donor mice and injected into immunodeficient recipient mice. These T cells become activated by gut microbiota and induce colitis.

-

Treatment: After the onset of disease (e.g., 3 weeks post-transfer), mice are treated with this compound (50 mg/kg, b.i.d.) or a vehicle control.[1]

-

Analysis: At the end of the experiment, colon tissue is harvested for analysis. This includes measuring colon length and weight, and performing FACS analysis on isolated lamina propria lymphocytes to determine the frequencies of different T cell populations.[1]

Conclusion and Future Directions

The initial preclinical data for this compound strongly suggest that it is a potent and specific REV-ERB agonist with significant therapeutic potential for TH17-mediated autoimmune diseases. Its efficacy in both prophylactic and therapeutic settings in EAE and colitis models highlights its promise. Further investigation is warranted to explore its long-term safety profile, optimize dosing regimens, and evaluate its efficacy in other models of chronic inflammation. The modulation of the circadian clock components, such as REV-ERB, represents a novel and exciting approach to the treatment of autoimmune and inflammatory disorders.[2][6]

References

- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [ij.hapres.com]

- 3. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The nuclear receptor REV-ERBα modulates Th17 cell-mediated autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of SR12418 in Th17 Cell Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T helper 17 (Th17) cells are a distinct lineage of CD4+ T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). While essential for host defense against certain pathogens, dysregulated Th17 responses are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of Th17 cells is orchestrated by the lineage-defining transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Recent research has identified the nuclear receptor REV-ERBα as a critical negative regulator of Th17 cell development. SR12418, a synthetic ligand, enhances the repressive activity of REV-ERBα, thereby offering a promising therapeutic strategy for mitigating Th17-mediated pathologies. This technical guide provides an in-depth overview of the mechanism of action of this compound in modulating Th17 cell development, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction to Th17 Cells and the Role of RORγt

Th17 cells are a subset of T helper cells that play a crucial role in immune surveillance, particularly at mucosal surfaces.[1] Their differentiation from naive CD4+ T cells is driven by a specific cytokine milieu, most notably Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). The key orchestrator of the Th17 cell lineage is the transcription factor RORγt.[2][3] Upon induction, RORγt binds to specific response elements in the promoters of genes encoding for key Th17 effector molecules, including IL-17A, IL-17F, and the IL-23 receptor (IL-23R).[3] Dysregulation of Th17 cell activity and excessive production of their signature cytokines are hallmarks of many autoimmune diseases.[1]

This compound and the REV-ERBα: A Novel Axis in Th17 Cell Regulation

This compound is a synthetic small molecule that acts as a specific agonist for the nuclear receptor REV-ERBα.[4] REV-ERBα is a transcriptional repressor that has been shown to be exclusively expressed in Th17 cells.[2][5] It functions as a key cell-intrinsic negative regulator of Th17 cell development and pro-inflammatory immune responses.[5] The mechanism of action of this compound is to enhance the natural repressive function of REV-ERBα.

Mechanism of Action: Competitive Inhibition of RORγt

The primary mechanism by which the this compound/REV-ERBα axis suppresses Th17 cell development is through direct competition with RORγt.[2][5] Both REV-ERBα and RORγt recognize and bind to the same DNA consensus sequence, known as the ROR response element (RORE), which is present in the regulatory regions of Th17 signature genes, including Il17a.[5][6] By activating REV-ERBα, this compound enhances its binding to these ROREs, thereby displacing RORγt and repressing the transcription of RORγt-dependent genes.[5] This competitive antagonism effectively dampens the pro-inflammatory program of Th17 cells.

Quantitative Data on the Effects of this compound

The efficacy of this compound in suppressing Th17 cell development and function has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Effects of this compound on Th17 Cell Differentiation

| Parameter | Vehicle (DMSO) | This compound (5 µM) | This compound (10 µM) | Reference |

| Th17 Cell Differentiation (% IL-17A+ cells) | Varies by experiment | Dose-dependent inhibition | Dose-dependent inhibition | [4] |

| Expression of Th17-mediated genes | Baseline | Repressed | Repressed | [4] |

| Nfil3 expression | Baseline | Repressed | Repressed | [4] |

In Vivo Effects of this compound in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Parameter | Vehicle-Treated Mice | This compound-Treated Mice (50 mg/kg, b.i.d.) | Reference |

| Disease Incidence | ~90% | ~20% | [7] |

| Frequency of RORγt+ cells in LNs and CNS | Significantly higher | Significantly decreased | [5][7] |

| Number of GM-CSF+ T cells in LNs and CNS | Significantly higher | Significantly lower | [5][7] |

| Frequency and number of IL-17A+ cells in LNs and CNS | Significantly higher | Significantly decreased | [5][7] |

| Frequency and number of pathogenic IL-17A+IFNγ+ cells in LNs and CNS | Significantly higher | Significantly decreased | [5][7] |

Experimental Protocols

In Vitro Th17 Cell Differentiation

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells under polarizing conditions and treatment with this compound.

Materials:

-

Naive CD4+ T cells isolated from mice

-

Th17 polarizing cytokines (e.g., TGF-β, IL-6)

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Flow cytometer

Procedure:

-

Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using standard cell separation techniques.

-

Activate the T cells with anti-CD3 and anti-CD28 antibodies.

-

Culture the activated T cells in a medium containing Th17 polarizing cytokines.

-

Add this compound (e.g., 5 µM or 10 µM) or vehicle control to the cell cultures.

-

Incubate the cells for a specified period (e.g., 4 days) to allow for differentiation.[4]

-

Analyze the expression of IL-17A and other relevant markers using intracellular flow cytometry.

Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol outlines the induction of EAE in mice and subsequent treatment with this compound to assess its therapeutic efficacy.

Materials:

-

C57BL/6 mice

-

Myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) peptide

-

Complete Freund's Adjuvant (CFA)

-

Pertussis toxin (PTX)

-

This compound

-

Vehicle control (e.g., 10/10/80 formulation of DMSO/Tween80/H2O)[7]

Procedure:

-

Induce EAE in mice by immunizing them with an emulsion of MOG35-55 peptide in CFA.[8][9]

-

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.[8]

-

Begin treatment with this compound (e.g., 50 mg/kg, intraperitoneally, twice daily) or vehicle control at a specified time point (e.g., at the time of immunization or at the onset of clinical signs).[7]

-

Monitor the mice daily for clinical signs of EAE and score them on a standardized scale.

-

At the peak of the disease, sacrifice the mice and isolate lymphocytes from the draining lymph nodes (LNs) and central nervous system (CNS).

-

Analyze the frequency and number of various T cell populations (e.g., RORγt+, GM-CSF+, IL-17A+, IL-17A+IFNγ+) using flow cytometry.[5]

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound activates REV-ERBα, which inhibits Th17 differentiation.

Caption: Experimental workflow for the EAE mouse model.

Conclusion

This compound represents a promising therapeutic agent for the treatment of Th17-mediated autoimmune diseases. By enhancing the activity of the transcriptional repressor REV-ERBα, this compound effectively antagonizes the function of the master Th17 regulator, RORγt. This leads to a significant reduction in Th17 cell differentiation and the production of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of targeting the REV-ERBα/RORγt axis in autoimmune and inflammatory disorders.

References

- 1. pnas.org [pnas.org]

- 2. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [wap.hapres.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Highly polarized Th17 cells induce EAE via a T-bet-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of SR12418: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR12418 is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). Developed as a successor to the proof-of-concept compound SR9009, this compound exhibits a superior pharmacological profile, including improved plasma exposure and greater potency.[1][2][3] The REV-ERB nuclear receptors are critical components of the core circadian clock machinery, functioning as transcriptional repressors that link circadian rhythms with metabolic and inflammatory pathways.[2][4][5] this compound enhances the natural repressive function of these receptors, making it a valuable chemical probe to investigate the therapeutic potential of targeting REV-ERB in various pathologies, particularly TH17 cell-mediated autoimmune diseases.[1][4][6]

Mechanism of Action

This compound functions by binding to the ligand-binding domain of REV-ERBα and REV-ERBβ.[1][3] Unlike activating nuclear receptors, REV-ERBs lack the canonical activation function-2 (AF-2) domain required to recruit coactivators.[4] Instead, they constitutively repress gene expression by recruiting corepressor complexes. The endogenous ligand for REV-ERBs is heme.[4][7]

The binding of an agonist like this compound stabilizes a conformation of the receptor that enhances the recruitment of the nuclear receptor corepressor (NCoR) and histone deacetylase 3 (HDAC3) complex.[4] This complex is then targeted to REV-ERB response elements in the promoter regions of target genes, leading to histone deacetylation, chromatin condensation, and transcriptional silencing.[4]

Key targets of REV-ERB-mediated repression include core clock genes like Bmal1 and genes critical for T helper 17 (TH17) cell differentiation and function, such as Il17a and Rorc (which encodes the transcription factor RORγt).[1][3] By enhancing the repression of these genes, this compound effectively suppresses the pro-inflammatory TH17 phenotype.[1]

References

- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nuclear receptor REV-ERBα modulates Th17 cell-mediated autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

SR12418's Impact on Gene Expression: A Technical Guide for Researchers

Introduction

SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] As key components of the mammalian circadian clock, the REV-ERBs are ligand-activated transcriptional repressors that play a crucial role in regulating various physiological processes, including metabolism, inflammation, and immunity.[1][2] This technical guide provides an in-depth overview of the impact of this compound on gene expression, with a focus on its mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting REV-ERB activity.

Core Mechanism of Action

This compound functions by binding to the ligand-binding pocket of REV-ERBα and REV-ERBβ, enhancing their ability to recruit corepressor complexes, such as the Nuclear Receptor Corepressor (NCoR) complex.[3][4] This enhanced corepressor recruitment leads to the transcriptional repression of REV-ERB target genes.[3][4][5][6] The REV-ERBs and the RAR-related orphan receptors (RORs) often recognize and bind to the same DNA response elements, known as ROR response elements (ROREs).[3][4] While RORs typically activate gene transcription at these sites, the REV-ERBs act as repressors, creating a regulatory balance.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's activity and its effects on gene and protein expression from various studies.

Table 1: Potency of this compound

| Target | Assay | Metric | Value | Reference |

| REV-ERBα | Bmal1-luciferase reporter assay | IC50 | 68 nM | [7] |

| REV-ERBβ | Bmal1-luciferase reporter assay | IC50 | 119 nM | [7] |

Table 2: Effect of this compound on TH17 Cell-Associated Gene and Protein Expression

| Gene/Protein | Cell Type | Treatment | Effect | Method | Reference |

| Il17a | Mouse CD4+ T cells (TH17 polarized) | 5 µM this compound | Potent repression | qPCR | [7] |

| Il17f | Mouse CD4+ T cells (TH17 polarized) | Overexpression of REV-ERBα | Decreased expression | qPCR | [7] |

| Rorc (RORγt) | Mouse CD4+ T cells (TH17 polarized) | This compound | Downregulated expression | Flow Cytometry (MFI) | [7] |

| Nfil3 | Mouse CD4+ T cells (TH17 polarized) | 5 µM this compound | Potent repression | qPCR | [7] |

| IL-17A | Mouse CD4+ T cells (TH17 polarized) | This compound | Dose-dependent inhibition | Flow Cytometry | [7] |

| RORγt | Mouse CD4+ T cells (in vivo EAE model) | 50 mg/kg this compound | Decreased frequency and number of RORγt+ cells | Flow Cytometry | [7] |

| GM-CSF | Mouse CD4+ T cells (in vivo EAE model) | 50 mg/kg this compound | Significantly lower absolute number of GM-CSF+ T cells | Flow Cytometry | [1] |

| IL-17A+ IFNγ+ | Mouse CD4+ T cells (in vivo EAE model) | 50 mg/kg this compound | Decreased frequency and number | Flow Cytometry | [1][7] |

Table 3: Effect of this compound on Inflammatory Gene Expression

| Gene | Cell Type | Treatment | Effect | Method | Reference |

| Nlrp3 | Mouse macrophages | REV-ERB agonist | Down-regulated expression | Not Specified | [8] |

| Il6 | Mouse macrophages | REV-ERB agonist | Down-regulated expression | Not Specified | [8] |

| Il1b | Mouse macrophages | REV-ERB agonist | Down-regulated expression | Not Specified | [8] |

| Tnfα | Mouse macrophages | REV-ERB agonist | Down-regulated expression | Not Specified | [8] |

| Ccl2 | Mouse macrophages | REV-ERB agonist | Down-regulated expression | Not Specified | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound primarily impacts the REV-ERB signaling pathway, which has significant downstream effects on inflammatory and metabolic gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [wap.hapres.com]

- 6. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [ij.hapres.com]

- 7. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SR12418 In Vivo Studies

Introduction

SR12418 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. It has demonstrated efficacy in preclinical in vivo models of autoimmune diseases by suppressing the development and function of T helper 17 (TH17) cells.[1][2] These cells are key drivers of inflammation in various autoimmune conditions. This compound offers a more favorable pharmacological profile compared to its predecessor, SR9009.[1] These application notes provide detailed protocols for the in vivo use of this compound in mouse models of experimental autoimmune encephalomyelitis (EAE) and colitis, based on published research.

Mechanism of Action

This compound functions by activating REV-ERBα and REV-ERBβ, which in turn represses the transcription of key genes involved in TH17 cell differentiation and function.[1] Mechanistically, REV-ERBα competes with the lineage-defining transcription factor RORγt for binding to shared regulatory elements in the genome, including at the Il17a locus.[1][3] By activating REV-ERB, this compound enhances the repression of RORγt expression and its downstream targets, leading to a reduction in IL-17A production and a decrease in pathogenic TH17 cell populations.[1]

Signaling Pathway

Caption: this compound signaling pathway in T cells.

Quantitative Data Summary

Table 1: Effect of this compound on EAE Clinical Score and Incidence

| Treatment Group | Mean Maximum Clinical Score | Disease Incidence (%) |

| Vehicle | 2.5 - 3.5 | 90% |

| This compound (50 mg/kg, b.i.d.) | Significantly reduced | 20% |

| Data from MOG-induced EAE in C57BL/6 mice.[1][2] |

Table 2: Immunological Effects of this compound in EAE Model (CNS)

| Cell Population / Marker | Vehicle-Treated | This compound-Treated |

| CD3+CD4+ T cells | Baseline | Reduced frequency and number |

| RORγt+ cells | Baseline | Significantly decreased frequency and number |

| GM-CSF+ T cells | Baseline | Significantly lower absolute number |

| IL-17A+ cells | Baseline | Reduced frequency and number |

| IL-17A+IFNγ+ cells | Baseline | Reduced frequency and number |

| CNS: Central Nervous System. Data represents changes at the peak of disease.[1] |

Table 3: Therapeutic Efficacy of this compound in Relapsing-Remitting EAE

| Treatment Group | Relapse Severity | Number of Mice Relapsed |

| Vehicle | Average max score 2.5 - 3.5 | 12 out of 17 |

| This compound (50 mg/kg, b.i.d.) | Significant reduction | Not specified, but overall severity reduced |

| Treatment initiated after the first wave of disease in SJL/J mice.[1] |

Experimental Protocols

1. Preparation and Administration of this compound for In Vivo Studies

This protocol describes the preparation and administration of this compound for intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Tween 80

-

Sterile Water for Injection

-

Sterile microcentrifuge tubes

-

Sterile insulin syringes with attached needles (e.g., 28-30 gauge)

Formulation (10/10/80 Formulation): [2]

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile tube, add 1 part of the this compound/DMSO stock.

-

Add 1 part of Tween 80.

-

Add 8 parts of sterile water.

-

Vortex thoroughly to create a homogenous suspension.

-

The final vehicle control is a 10% DMSO, 10% Tween 80, 80% water solution.

Administration Protocol:

-

Administer this compound or vehicle control via intraperitoneal (i.p.) injection.

-

The standard dosage is 50 mg/kg, administered twice daily (b.i.d.).[1][2]

-

The injection volume should be adjusted based on the mouse's body weight (typically 100-200 µL).

-

Continue administration for the duration of the experiment as specified by the study design.

2. Prophylactic Treatment in MOG-Induced EAE Model

This protocol outlines the use of this compound to prevent or delay the onset and severity of EAE in C57BL/6 mice.

Experimental Workflow:

Caption: Prophylactic this compound treatment workflow in EAE.

Methodology:

-

EAE Induction: On day 0, immunize C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections on days 0 and 2.

-

Treatment: Begin treatment on day 0 with this compound (50 mg/kg, i.p., b.i.d.) or vehicle control.[1][2]

-

Monitoring: From day 7 post-immunization, monitor mice daily for clinical signs of EAE and record body weight. Clinical scoring is typically as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, quadriplegia; 5, moribund.

-

Endpoint Analysis: At the peak of the disease (typically day 15-20), euthanize the mice.

-

Tissue Collection and Analysis: Collect draining lymph nodes and the central nervous system (CNS). Prepare single-cell suspensions for flow cytometry (FACS) analysis to quantify immune cell populations (e.g., CD4+, RORγt+, IL-17A+).[1]

3. Therapeutic Treatment in Adoptive T Cell Transfer Colitis Model

This protocol details the therapeutic application of this compound in a T cell-mediated colitis model.

Experimental Workflow:

Caption: Therapeutic this compound treatment workflow in colitis.

Methodology:

-

Colitis Induction: Induce colitis by the adoptive transfer of naïve CD4+ T cells into immunodeficient recipient mice (e.g., Rag1-/-).

-

Disease Development: Allow three weeks for the development of colitis.[1]

-

Therapeutic Intervention: At 3-weeks post-transfer, begin twice-daily administration of this compound (50 mg/kg, i.p.) or vehicle control.[1]

-

Monitoring: Monitor mice for signs of colitis, such as weight loss.

-

Endpoint Analysis: At the termination of the experiment, euthanize the mice.

-

Tissue Collection and Analysis: Remove the colon and ileum. Measure colon length and weight. Isolate lamina propria lymphocytes for FACS analysis to assess T cell populations (e.g., RORγt+, IL-17A+, Foxp3+).[1] Perform histological analysis to assess inflammation.

References

Application Notes and Protocols for SR12418 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] As key components of the cellular circadian clock, REV-ERBs function as transcriptional repressors, playing crucial roles in the regulation of metabolism, inflammation, and circadian rhythm. This compound enhances the repressive activity of REV-ERBs, making it a valuable tool for investigating the physiological functions of these receptors and for exploring their therapeutic potential in various diseases, particularly those with an inflammatory component.

These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on its well-documented role in the modulation of T helper 17 (TH17) cell differentiation and function.

Mechanism of Action

This compound binds to the ligand-binding domain of REV-ERBα and REV-ERBβ, enhancing their ability to recruit corepressor complexes, such as the one containing Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3). This leads to the transcriptional repression of REV-ERB target genes. A key target of REV-ERB is the Bmal1 gene, a core component of the circadian clock. In the context of immunology, REV-ERBs, including REV-ERBα, are expressed in TH17 cells and act as negative regulators of their differentiation and pro-inflammatory function.[1] this compound has been shown to suppress the expression of key TH17-associated cytokines, such as Interleukin-17A (IL-17A), by competing with the master regulator of TH17 differentiation, RORγt, for binding to shared DNA response elements.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC50 (REV-ERBα) | Bmal1-luciferase reporter assay | 68 nM | [1] |

| IC50 (REV-ERBβ) | Bmal1-luciferase reporter assay | 119 nM | [1] |

| Effective Concentration | Mouse CD4+ T cell TH17 differentiation | 5 µM | [1] |

Table 2: In Vivo Data for this compound

| Parameter | Animal Model | Dosage and Administration | Observed Effect | Reference |

| Efficacy | Mouse model of Experimental Autoimmune Encephalomyelitis (EAE) | 50 mg/kg, intraperitoneally, twice daily | Delayed onset and reduced severity of disease | [1] |

Signaling Pathway and Experimental Workflow Diagrams

REV-ERBα Signaling Pathway in TH17 Cells

References

Application Notes and Protocols for SR12418 in Mouse Models of Experimental Autoimmune Encephalomyelitis (EAE)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SR12418, a synthetic REV-ERBα agonist, for the treatment of Experimental Autoimmune Encephalomyelitis (EAE) in mouse models, a common preclinical model for multiple sclerosis. The protocols detailed below are based on established methodologies and published research demonstrating the efficacy of this compound in suppressing neuroinflammation and disease severity.

Mechanism of Action

This compound is a potent agonist of the nuclear receptor REV-ERBα. In the context of EAE, its mechanism of action is primarily centered on the suppression of T helper 17 (Th17) cell differentiation and function. REV-ERBα competes with the retinoic acid-related orphan receptor gamma t (RORγt), the master transcriptional regulator of Th17 cells, for binding to shared DNA response elements.[1][2][3] This competition leads to the repression of key Th17 signature genes, including those encoding for IL-17A, IL-17F, and IL-23R.[1][2][4] By inhibiting the Th17 inflammatory pathway, this compound reduces the infiltration of pathogenic T cells into the central nervous system (CNS), thereby ameliorating the clinical signs of EAE.[5][6] Furthermore, REV-ERBα activation has been shown to suppress the NF-κB signaling pathway, a critical pathway in the inflammatory response.

Data Presentation

The following table summarizes the quantitative data from a key study on the prophylactic administration of this compound in a C57BL/6 mouse model of MOG₃₅₋₅₅-induced EAE.[5][6]

| Parameter | Vehicle Control | This compound (50 mg/kg, i.p., b.i.d.) | Reference |

| Mean Maximum Clinical Score | ~3.0 | ~1.0 | [5][6] |

| Disease Incidence | 90% | 20% | [5][6] |

| CD3+CD4+ T Cells in CNS (Peak Disease) | Significantly Higher | Significantly Lower | [5][6] |

| RORγt+ Cells in CNS (Peak Disease) | Significantly Higher | Significantly Lower | [6] |

| IL-17A+ Cells in CNS (Peak Disease) | Significantly Higher | Significantly Lower | [6] |

| IL-17A+IFNγ+ Cells in CNS (Peak Disease) | Significantly Higher | Significantly Lower | [6] |

Experimental Protocols

EAE Induction in C57BL/6 Mice (MOG₃₅₋₅₅ Model)

This protocol describes the active induction of chronic EAE in C57BL/6 mice.[7][8][9][10]

Materials:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

Female C57BL/6 mice (8-12 weeks old)

Procedure:

-

Preparation of MOG₃₅₋₅₅/CFA Emulsion:

-

On the day of immunization, prepare an emulsion of MOG₃₅₋₅₅ in CFA.

-

A common final concentration is 2 mg/mL of MOG₃₅₋₅₅ and 4 mg/mL of M. tuberculosis in the emulsion.

-

To emulsify, mix equal volumes of the MOG₃₅₋₅₅ solution (in sterile PBS) and CFA.

-

Use two Luer-lock syringes connected by an emulsifying needle or a three-way stopcock to pass the mixture back and forth until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously (s.c.) at two sites on the flank (50 µL per site).

-

Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

-

-

Second PTX Injection (Day 2):

-

Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.

-

Preparation and Administration of this compound

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tween 80

-

Sterile Water

Procedure:

-

Preparation of Vehicle:

-

Prepare a 10/10/80 formulation of DMSO/Tween 80/Water.

-

For 1 mL of vehicle, mix 100 µL of DMSO, 100 µL of Tween 80, and 800 µL of sterile water.

-

-

Preparation of this compound Solution:

-

Dissolve this compound in the vehicle to achieve the desired final concentration for a 50 mg/kg dosage. The injection volume is typically 100-200 µL per mouse.

-

-

Administration:

-

Administer this compound or vehicle control i.p. twice daily (b.i.d.).

-

For prophylactic treatment, begin administration on the day of immunization (Day 0) and continue for the duration of the experiment.[5][6]

-

For therapeutic treatment, administration can be initiated after the onset of clinical signs.

-

Clinical Scoring of EAE

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring scale.[11][12][13]

| Score | Clinical Signs |

| 0 | No clinical signs. |

| 0.5 | Distal limp tail. |

| 1.0 | Complete limp tail. |

| 1.5 | Limp tail and hind limb weakness (unsteady gait). |

| 2.0 | Partial hind limb paralysis (one leg is dragging). |

| 2.5 | Both hind limbs are dragging. |

| 3.0 | Complete bilateral hind limb paralysis. |

| 3.5 | Complete bilateral hind limb paralysis and partial forelimb paralysis. |

| 4.0 | Complete hind limb and partial forelimb paralysis. |

| 5.0 | Moribund state or death. |

Provide supportive care, such as moistened food on the cage floor and long sipper tubes for water, for animals with severe paralysis.[14]

Isolation and Analysis of CNS-Infiltrating Lymphocytes by Flow Cytometry

This protocol is for the analysis of immune cell populations in the brain and spinal cord at the peak of disease.[5][15][16]

Materials:

-

Percoll

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Fluorescently conjugated antibodies against mouse CD45, CD3, CD4, RORγt, IL-17A, and IFNγ.

Procedure:

-

Tissue Harvest and Preparation:

-

At the desired time point (e.g., peak of disease), deeply anesthetize the mice and perfuse transcardially with ice-cold PBS to remove peripheral blood.

-

Dissect the brain and spinal cord.

-

Mechanically dissociate the tissue and digest with an appropriate enzyme cocktail (e.g., collagenase/DNase).

-

-

Leukocyte Isolation:

-

Isolate mononuclear cells from the CNS homogenate using a Percoll gradient (e.g., a 30%/70% discontinuous gradient).

-

Centrifuge and collect the cells at the interphase.

-

-

Flow Cytometry Staining:

-

Wash the isolated cells with FACS buffer (PBS with 2% FBS).

-

Perform surface staining with antibodies for CD45, CD3, and CD4.

-

For intracellular staining (RORγt, IL-17A, IFNγ), first stimulate the cells in vitro for 4-6 hours with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor like brefeldin A or monensin).

-

Fix and permeabilize the cells using a commercially available kit.

-

Perform intracellular staining with antibodies against RORγt, IL-17A, and IFNγ.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on live, single cells, then on CD45high to identify infiltrating leukocytes. Further gate on T cell populations (CD3+, CD4+) and analyze the expression of intracellular markers.

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound activates REV-ERBα, which suppresses Th17 gene expression and NF-κB signaling.

Experimental Workflow

Caption: Experimental workflow for testing this compound in a prophylactic EAE mouse model.

References

- 1. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 3. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. researchgate.net [researchgate.net]

- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]

- 12. inotiv.com [inotiv.com]

- 13. researchgate.net [researchgate.net]

- 14. einsteinmed.edu [einsteinmed.edu]

- 15. Flow Cytometric Analysis of Lymphocyte Infiltration in Central Nervous System during Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

Measuring the Activity of SR12418: A Guide for Researchers

Introduction

SR12418 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the circadian clock and play key roles in regulating gene expression involved in metabolism and inflammation. This compound has demonstrated greater potency than its predecessor, SR9009, and has shown efficacy in preclinical models of autoimmune diseases by suppressing the differentiation and function of T helper 17 (TH17) cells.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively measure the in vitro and in vivo activity of this compound.

Quantitative Data Summary

The following table summarizes key quantitative metrics for this compound activity based on published data.

| Assay Type | Target | Metric | Value | Reference |

| Bmal1-Luciferase Reporter Assay | REV-ERBα | IC50 | 68 nM | [1] |

| Bmal1-Luciferase Reporter Assay | REV-ERBβ | IC50 | 119 nM | [1] |

| In vivo EAE Model | TH17 Cell Suppression | Dose | 50 mg/kg, b.i.d., i.p. | [1] |

| In vivo Colitis Model | Therapeutic Intervention | Dose | 50 mg/kg, b.i.d., i.p. | [1] |

Signaling Pathway of this compound in TH17 Cells

This compound acts as an agonist for REV-ERBα/β, enhancing their ability to repress gene transcription. In the context of TH17 cell differentiation, REV-ERBα competes with the lineage-defining transcription factor RORγt for binding to ROR response elements (ROREs) in the promoter regions of key TH17 signature genes, such as Il17a. By recruiting co-repressors like NCoR-HDAC3, REV-ERBα actively suppresses the transcription of these pro-inflammatory genes, thereby inhibiting TH17 cell development and function.

Experimental Protocols

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of this compound for the REV-ERBα and REV-ERBβ ligand-binding domains (LBDs). The LanthaScreen™ TR-FRET platform is a suitable system for this application.[3][4][5]

Experimental Workflow:

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA.

-

This compound Stock: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO.

-

Fluorescent Tracer: A known fluorescently labeled REV-ERB ligand.

-

REV-ERB LBD: Purified GST-tagged REV-ERBα or REV-ERBβ LBD.

-

Antibody: Terbium-labeled anti-GST antibody.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells.

-

Add 8 µL of a mixture containing the fluorescent tracer and either GST-REV-ERBα-LBD or GST-REV-ERBβ-LBD.

-

Add 10 µL of a solution containing the terbium-labeled anti-GST antibody.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein) after a 100 µs delay following excitation at 340 nm.[4]

-

-

Data Analysis:

-

Calculate the 520/490 nm emission ratio for each well.

-

Plot the emission ratio against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

This assay measures the functional activity of this compound in cells by quantifying its ability to repress the transcription of Bmal1, a known REV-ERB target gene. U2OS cells are commonly used for circadian rhythm studies and can be engineered to express a luciferase reporter driven by the BMAL1 promoter.[2][6][7][8]

Protocol:

-

Cell Culture and Transfection:

-

Culture U2OS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect the cells with a Bmal1-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Alternatively, use a stable U2OS cell line with the luciferase reporter integrated into the genome.[2][8]

-

-

Assay Procedure (96-well plate format):

-

Seed the transfected or stable U2OS cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 24-48 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

This protocol details the differentiation of naive CD4+ T cells into TH17 cells and the assessment of this compound's inhibitory effect.

Protocol:

-

Isolation of Naive CD4+ T cells:

-

Isolate splenocytes from C57BL/6 mice.

-

Enrich for naive CD4+ T cells (CD4+CD62L+CD44loCD25-) using a magnetic-activated cell sorting (MACS) kit.

-

-

TH17 Differentiation:

-

Coat a 96-well plate with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

-

Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL.

-

Add the following polarizing cytokines: TGF-β (1 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

-

Add a serial dilution of this compound or DMSO (vehicle control) to the wells.

-

Culture the cells for 3-5 days at 37°C and 5% CO2.

-

-

Analysis of TH17 Differentiation:

-

Flow Cytometry: Restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IL-17A and RORγt and analyze by flow cytometry.

-

ELISA: Collect the culture supernatants and measure the concentration of secreted IL-17A using a standard ELISA kit.

-

In Vivo Assays

EAE is a widely used mouse model of multiple sclerosis, a TH17-mediated autoimmune disease.[3]

Protocol:

-

EAE Induction in C57BL/6 Mice:

-

Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of MOG35-55 peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).[9][10]

-

Administer pertussis toxin (200 ng/mouse) intraperitoneally on the day of immunization and 48 hours later.[9]

-

-

This compound Treatment:

-

Prepare a formulation of this compound in a vehicle such as 10% DMSO, 10% Tween-80, and 80% water.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally twice daily (b.i.d.) starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).[1]

-

-

Assessment of Disease:

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).

-

At the end of the experiment, isolate lymphocytes from the central nervous system (CNS) and spleen and analyze the frequency of TH17 cells (CD4+IL-17A+) by flow cytometry.

-

This model is used to induce colitis, which has features resembling human inflammatory bowel disease.[1][11]

Experimental Workflow:

Protocol:

-

Colitis Induction:

-

This compound Treatment:

-

Administer this compound (e.g., 50 mg/kg, i.p., b.i.d.) or vehicle control during or after the DSS administration period.[1]

-

-

Assessment of Colitis:

-

Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate a disease activity index (DAI).

-

At the end of the study, measure the colon length (colitis leads to colon shortening).

-

Perform histological analysis of colon sections to assess inflammation and tissue damage.

-

Isolate lamina propria lymphocytes and analyze the frequency of TH17 cells by flow cytometry.

-

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the activity of this compound. By employing a combination of in vitro biochemical and cell-based assays, alongside in vivo models of TH17-mediated autoimmunity, researchers can thoroughly characterize the pharmacological profile of this promising REV-ERB agonist. Consistent and reproducible data generated using these methods will be crucial for advancing our understanding of REV-ERB biology and the therapeutic potential of compounds like this compound.

References

- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene <i>BMAL1</i> [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. socmucimm.org [socmucimm.org]

- 12. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]

- 13. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

Application Notes and Protocols for SR12418 in Luciferase Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SR12418, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, in luciferase reporter assays. The protocols and data presented herein are designed to facilitate the investigation of pathways regulated by REV-ERB, such as those involved in circadian rhythm, metabolism, and inflammation.

Introduction

This compound is a potent and specific REV-ERB agonist, demonstrating greater potency and improved pharmacokinetic properties compared to its predecessor, SR9009.[1] It activates the transcriptional repressive functions of REV-ERBα and REV-ERBβ, making it a valuable tool for studying the physiological roles of these nuclear receptors. Luciferase reporter assays are a highly sensitive and quantitative method to study the transcriptional regulation of specific genes.[2][3] By coupling the promoter of a REV-ERB target gene to a luciferase reporter gene, the activity of this compound can be precisely measured as a change in light output.

Key Applications

Two primary applications of this compound in luciferase reporter assays are highlighted:

-

Bmal1-Luciferase Reporter Assay: To quantify the potency and efficacy of this compound in modulating the core circadian clock machinery. REV-ERB is a key transcriptional repressor of the Bmal1 gene.

-

Il17a-Luciferase Reporter Assay: To investigate the immunomodulatory effects of this compound, specifically its ability to suppress the expression of Interleukin-17A (Il17a), a key cytokine in Th17 cell-mediated inflammation.[1][4]

Data Presentation

The following table summarizes the quantitative data for this compound in a Bmal1-luciferase reporter assay.

| Assay | Target | Parameter | Value | Cell Line |

| Bmal1-Luciferase Reporter Assay | REV-ERBα | IC50 | 68 nM | HEK293 |

| Bmal1-Luciferase Reporter Assay | REV-ERBβ | IC50 | 119 nM | HEK293 |

Data sourced from Solt et al., as cited in Immunity, 2018.[1]

Signaling Pathways

This compound modulates key signaling pathways by activating REV-ERB. The following diagrams illustrate these mechanisms.

Experimental Protocols

The following are detailed protocols for performing luciferase reporter assays with this compound. These protocols are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.[5][6][7]

Protocol 1: Bmal1-Luciferase Reporter Assay for this compound Potency

This protocol is designed to determine the IC50 value of this compound by measuring its ability to repress the Bmal1 promoter.

Materials:

-

HEK293 cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM

-

Lipofectamine 2000 (or similar transfection reagent)

-

pGL3-Bmal1-Luc reporter plasmid (containing the Bmal1 promoter upstream of the firefly luciferase gene)

-

pRL-TK plasmid (Renilla luciferase for normalization)

-

REV-ERBα/β expression plasmid(s)

-

This compound

-

DMSO (vehicle control)

-

Dual-Luciferase® Reporter Assay System (or equivalent)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.

-

Transfection:

-

For each well, prepare a DNA mixture in Opti-MEM containing 100 ng of pGL3-Bmal1-Luc, 10 ng of pRL-TK, and 50 ng of REV-ERBα or REV-ERBβ expression plasmid.

-

In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.

-

Combine the DNA and Lipofectamine mixtures, incubate for 20 minutes at room temperature, and add to the cells.

-

Incubate for 24 hours.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.

-

Replace the transfection medium with the this compound-containing medium.

-

Incubate for another 24 hours.

-

-

Luciferase Assay:

-

Wash cells once with PBS.

-

Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle shaking.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to a white 96-well luminometer plate.

-

Transfer 20 µL of cell lysate to the luminometer plate and measure firefly luciferase activity.

-

Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well (Relative Luciferase Units = Firefly/Renilla).

-

Plot the normalized luciferase activity against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Il17a-Luciferase Reporter Assay for Immunomodulatory Activity

This protocol assesses the ability of this compound to suppress Il17a promoter activity, often co-activated by RORγt.

Materials:

-

HEK293T or Jurkat cells

-

Appropriate culture medium

-

pGL3-Il17a-Luc reporter plasmid

-

pRL-TK plasmid

-

REV-ERBα expression plasmid

-

RORγt expression plasmid (for co-transfection to activate the promoter)

-

This compound

-

DMSO (vehicle control)

-

Dual-Luciferase® Reporter Assay System

-

Other materials as listed in Protocol 1

Procedure:

-

Cell Seeding: Seed cells as described in Protocol 1.

-

Transfection:

-